![molecular formula C13H25NO4 B6309299 3-{[(t-Butoxy)carbonyl](3-methylbutyl)amino}propanoic acid CAS No. 2108823-93-2](/img/structure/B6309299.png)
3-{[(t-Butoxy)carbonyl](3-methylbutyl)amino}propanoic acid
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Overview
Description
Scientific Research Applications
Synthesis of N-carboxyanhydrides
The compound is used in the synthesis of N-carboxyanhydrides. For instance, N-(3-tert-Butoxy-3-oxopropyl) glycine-derived N-carboxyanhydride (t BuO 2 Pr-NCA) has been synthesized in multi-gram scale in four steps by the Leuch method .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position, which are very important for synthesis problems . These reactions include free radical bromination of alkyl benzenes .
Controlled Ring-Opening Polymerization
The compound can be used in controlled ring-opening polymerization . This process is crucial in the production of polymers with specific properties.
Production of tert-Butoxycarbonyl Derivatives
The compound can be used in the production of various tert-butoxycarbonyl derivatives . These derivatives have a wide range of applications in scientific research, including the synthesis of other complex organic compounds .
Michael Addition Reactions
The compound can be used in Michael addition reactions . For example, it can react with ethyl glycinate to produce 2-((3-tert-butoxy-3-oxopropyl)amino) acetic acid .
Synthesis of Amino Acids and Peptides
The compound can be used in the synthesis of amino acids and peptides . The tert-butoxycarbonyl group is often used as a protecting group for amines in the synthesis of peptides .
Safety and Hazards
properties
IUPAC Name |
3-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-10(2)6-8-14(9-7-11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLTZMOFCYRXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](3-methylbutyl)amino}propanoic acid |
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